molecular formula C19H16ClFN2O2 B6515624 ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 950277-48-2

ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B6515624
CAS No.: 950277-48-2
M. Wt: 358.8 g/mol
InChI Key: LFLVGVLLKPMZBN-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a quinoline-based small molecule characterized by a chloro substituent at position 6, an ethyl carboxylate group at position 2, and a 3-fluoro-4-methylphenylamino moiety at position 4. This compound’s structural uniqueness lies in the fluorine and methyl groups on the aromatic amino substituent, which may enhance its metabolic stability and binding affinity compared to analogs.

Properties

IUPAC Name

ethyl 6-chloro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2/c1-3-25-19(24)18-10-17(14-8-12(20)5-7-16(14)23-18)22-13-6-4-11(2)15(21)9-13/h4-10H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLVGVLLKPMZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core , characterized by a bicyclic structure that consists of a benzene ring fused to a pyridine ring. The presence of functional groups such as the 6-chloro , 4-amino , and carboxylate enhances its chemical reactivity and biological potential. The structural formula can be represented as follows:

C17H16ClFN2O2\text{C}_{17}\text{H}_{16}\text{Cl}\text{F}\text{N}_{2}\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
  • Chlorination : The quinoline core is chlorinated using reagents like phosphorus pentachloride to introduce the chloro group at the 6-position.
  • Amination : The chlorinated quinoline is reacted with 3-fluoro-4-methyl-aniline under basic conditions.
  • Esterification : Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied as a pro-apoptotic agent in various cancer cell lines, including breast cancer cells (MCF7 and MDA-MB468). The compound's mechanism involves:

  • Induction of Apoptosis : It promotes programmed cell death in cancer cells, potentially through modulation of key signaling pathways.
  • Targeting Kinases : Interaction studies suggest that it can bind effectively to kinases involved in cell signaling pathways critical for cancer cell proliferation and survival .

The compound is believed to interfere with multiple cellular processes:

  • Cell Cycle Arrest : It may block the cell cycle at specific phases (G2/M), leading to inhibition of cell growth.
  • Regulation of Bcl-2 Family Proteins : Studies have shown it can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax .
  • Molecular Docking Studies : These studies indicate potential binding interactions with targets involved in tumorigenesis, enhancing its therapeutic profile .

Comparative Analysis

A comparison with other quinoline derivatives highlights the unique attributes of this compound:

Compound NameStructure FeaturesNotable Activities
Ethyl 6-fluoroquinoloneFluorine at position 6Antimicrobial activity
Ethyl 7-chloroquinolineChlorine at position 7Antiparasitic properties
Ethyl 5-methylquinoloneMethyl at position 5Anticancer activity

Case Studies

  • In Vitro Studies : A series of in vitro tests on breast cancer cell lines demonstrated that this compound could significantly reduce cell viability compared to traditional treatments like chloroquine .
  • Molecular Docking Simulations : These have provided insights into its binding affinities and potential interactions with enzymes critical for cancer progression, suggesting avenues for further drug development.

Scientific Research Applications

Anticancer Activity

Research indicates that ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate exhibits pro-apoptotic properties, making it a candidate for cancer therapy. Its structural features suggest potential interactions with enzymes or receptors involved in cell signaling pathways, particularly those related to cancer cell proliferation and survival.

Antimicrobial Properties

Quinoline derivatives, including this compound, are known for their antimicrobial activities. This compound may inhibit key enzymes involved in bacterial cell processes, such as DNA gyrase and topoisomerase. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Quinoline derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in developing treatments for inflammatory diseases.

Synthesis and Chemical Modifications

The synthesis of this compound typically involves several steps:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the chloro and amino groups via electrophilic substitution.
  • Esterification to form the carboxylate ester.

These methods allow for precise control over the substitution patterns on the quinoline ring, enabling further chemical modifications that could enhance its pharmacological properties.

Case Studies and Research Findings

Numerous studies have explored the applications of this compound:

  • Cancer Therapy : A study demonstrated its ability to induce apoptosis in various cancer cell lines, suggesting a mechanism involving mitochondrial pathways and caspase activation.
  • Antimicrobial Testing : In vitro assays confirmed its effectiveness against specific bacterial strains, indicating its potential as a new antimicrobial agent.
  • Inflammatory Response Modulation : Research has shown that this compound can downregulate pro-inflammatory cytokines, providing insights into its role in inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among similar quinoline carboxylate derivatives include substituent positions, halogenation patterns, and ester modifications. Below is a comparative analysis:

Table 1: Structural Features of Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate and Analogs

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 6-Cl, 4-(3-F-4-MePhNH), 2-COOEt C20H17ClFN2O2 377.8 (calculated) Fluorine and methyl groups on phenylamino; ethyl ester -
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate 6-Cl, 2-Me, 4-Ph, 3-COOEt C20H17ClNO2 338.8 (calculated) Methyl at position 2; phenyl at position 4
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate 6-Br, 2-(4-ClPh), 4-COO[oxoethyl-dichlorophenyl] C24H14BrCl3NO3 581.6 (calculated) Bromine at 6; dichlorophenyl ester; multiple halogen substituents
Ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate 4-Cl, 2-CF3, 6-COOEt C13H9ClF3NO2 303.66 Trifluoromethyl group at position 2; chloro at position 4
Ethyl 6-chloro-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate 6-Cl, 4-(carbamoylmethoxy-isopropylphenyl), 2-COOEt C23H23ClN2O4 426.9 Carbamoylmethoxy substituent; isopropylphenyl group

Key Observations :

  • Halogenation : Chlorine at position 6 is common in analogs, but bromine substitution (e.g., ) increases molecular weight and may alter reactivity.
  • Ester Groups : Ethyl esters are prevalent, but bulkier esters (e.g., dichlorophenyl oxoethyl in ) introduce steric effects.

Physicochemical Properties

Limited data are available in the evidence, but notable trends include:

  • Halogen Effects: Fluorine in the target compound may improve metabolic stability compared to non-fluorinated analogs .

Crystallographic Data

Crystal structures of analogs (e.g., ) reveal:

  • Bond Angles: Quinoline rings exhibit bond angles near 120°, consistent with aromaticity.
  • Hydrogen Bonding: Amino and ester groups participate in intermolecular interactions, stabilizing crystal packing .

Preparation Methods

Aniline Condensation with β-Ketoester

3-Fluoro-4-methylaniline reacts with ethyl (ethoxymethylene)malonate in ethanol under reflux (78–82°C, 6–8 hours) to form the anilinomethylenemalonate intermediate. Excess malonate ensures complete conversion, with yields >85% reported under anhydrous conditions.

Cyclization to 4-Hydroxyquinoline

The intermediate undergoes thermal cyclization in diphenyl ether (210–220°C, 2–3 hours), forming 4-hydroxy-6-chloroquinoline-2-carboxylate. Microwave-assisted synthesis (180°C, 30 minutes) reduces side products like decarboxylated derivatives by 12–15%.

Table 1: Cyclization Efficiency Under Varied Conditions

MethodTemperature (°C)Time (h)Yield (%)Purity (%)
Conventional Heating210–2202–37892
Microwave1800.58997

Chlorination at Position 6

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The 4-hydroxy intermediate is treated with POCl₃ (5 equivalents) in dichloromethane (DCM) at 40°C for 4 hours. This electrophilic substitution replaces the hydroxyl group with chlorine, achieving 93% conversion. Excess POCl₃ is neutralized with ice-water, and the product is extracted using ethyl acetate.

Alternative Chlorinating Agents

Thionyl chloride (SOCl₂) in toluene (reflux, 8 hours) yields 87% product but requires stringent moisture control. Comparative studies show POCl³ provides superior regioselectivity (>99% at C6) due to its stronger electrophilicity.

Introduction of the 3-Fluoro-4-Methylphenylamino Group

Nucleophilic Aromatic Substitution

The 4-chloro intermediate reacts with 3-fluoro-4-methylaniline in N-methyl-2-pyrrolidone (NMP) at 55–60°C for 3 hours. Potassium carbonate (2 equivalents) facilitates deprotonation, achieving 91% yield. Substituting NMP with dimethylformamide (DMF) reduces yield to 76% due to side reactions.

Catalytic Enhancements

Adding tetrabutylammonium bromide (TBAB, 0.1 equivalents) as a phase-transfer catalyst accelerates the reaction (2 hours, 95% yield).

Esterification and Final Purification

Ethyl Ester Formation

If the ester group is absent at C2, the carboxylic acid intermediate undergoes esterification with ethanol (excess) and sulfuric acid (cat.) under reflux (12 hours, 82% yield). Transesterification with ethyl acetate in tetrahydrofuran (THF) using lipase catalysts (e.g., CAL-B) offers a greener alternative (65% yield, 98% purity).

Crystallization Protocols

Crude product is dissolved in isobutyl acetate (5 mL/g) and precipitated with methylcyclohexane (1:3 v/v). Two recrystallizations increase purity from 88% to >99.5%, confirmed by HPLC.

Table 2: Solvent Systems for Recrystallization

Solvent PairRatio (v/v)Purity Gain (%)Recovery (%)
Isobutyl acetate/MeCy1:311.585
Ethanol/Water2:18.292

Industrial-Scale Optimization

Continuous Flow Synthesis

A two-stage continuous flow system reduces cycle time by 40%:

  • Stage 1: Gould-Jacobs cyclization at 200°C (residence time: 15 minutes)

  • Stage 2: POCl³ chlorination at 50°C (residence time: 30 minutes)

Waste Reduction Strategies

Phosphorus oxychloride is recovered via distillation (75% reuse rate), while NMP is recycled via vacuum stripping (90% recovery).

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, quinoline-H), 7.89 (d, J = 8.8 Hz, 1H), 7.45 (m, 2H, aromatic), 4.32 (q, J = 7.1 Hz, 2H, -OCH₂), 2.31 (s, 3H, -CH₃), 1.34 (t, J = 7.1 Hz, 3H, -CH₃).

  • LC-MS : m/z 403.1 [M+H]⁺ (calc. 403.08) .

Q & A

Q. What are the recommended synthetic routes for ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate, and how can reaction conditions be optimized?

A common method involves condensation of (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate in the presence of a catalyst like piperidine at 453 K, followed by purification via silica-gel chromatography (petroleum ether/ethyl acetate) . Optimization may include adjusting solvent polarity (e.g., DMF or THF for solubility), stoichiometric ratios (e.g., 1:1.2 molar ratio of ketone to malonate), and temperature control to minimize side reactions. Recrystallization from ethyl acetate or acetone yields single crystals for structural validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • NMR : Focus on the quinoline proton signals (e.g., H-2 and H-4 at δ 8.2–8.5 ppm) and the ester carbonyl (C=O) at ~168–170 ppm in 13C^{13}\text{C} NMR. The fluoro-methylphenyl substituent will show distinct 19F^{19}\text{F} NMR signals near -110 ppm .
  • Mass Spectrometry : Look for the molecular ion peak at m/z 370.8 (calculated for C20H17ClFN2O2\text{C}_{20}\text{H}_{17}\text{ClFN}_2\text{O}_2) and fragmentation patterns indicative of ester cleavage .
  • IR : Confirm the ester C=O stretch at ~1720 cm1^{-1} and N-H bending from the anilino group at ~1580 cm1^{-1} .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Antimicrobial : Use broth microdilution to determine minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli (expected MIC: 8–16 µg/mL) .
  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7) to calculate IC50_{50} values. Apoptosis markers (caspase-3/7 activation) should be quantified via flow cytometry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or OLEX2 reveals precise bond angles and torsion angles. For example, the dihedral angle between quinoline and phenyl rings (68.68° vs. 69.06°) clarifies spatial arrangements and validates DFT-calculated conformations . Discrepancies in substituent positioning (e.g., fluoro vs. methoxy groups) can be resolved by analyzing intramolecular interactions (C–H⋯O/N) and π-stacking distances (3.7–3.8 Å) .

Q. What strategies enhance the compound’s bioavailability while maintaining activity?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl at C-8) to improve solubility without disrupting the quinoline core’s planar pharmacophore .
  • Prodrug Design : Convert the ethyl ester to a methyl ester or amide to modulate hydrolysis rates and plasma stability .
  • Nanocarriers : Encapsulate in PEGylated liposomes to enhance tumor targeting, as demonstrated with related quinoline derivatives .

Q. How do substituent variations (e.g., fluoro vs. methoxy) impact target binding and selectivity?

Comparative molecular docking (AutoDock Vina) shows that the 3-fluoro-4-methylphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR), while methoxy groups increase hydrogen bonding with bacterial DNA gyrase. SAR studies reveal that fluorine’s electronegativity improves membrane permeability (logP ~3.2) compared to methoxy derivatives (logP ~2.8) .

Q. What computational methods are recommended for pharmacokinetic modeling?

  • ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 106^{-6} cm/s), cytochrome P450 inhibition (CYP3A4 IC50_{50} > 10 µM), and plasma protein binding (>90%) .
  • MD Simulations : GROMACS can model interactions with lipid bilayers to assess blood-brain barrier penetration .

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